

# Technical Guide: 23,24-Anhydro Tacrolimus (Impurity Profiling & Control)[1][2]

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## Compound of Interest

Compound Name: *delta23-FK-506*

CAS No.: 104987-16-8

Cat. No.: B1147500

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Topic: 23,24-Anhydro Tacrolimus (CAS 104987-16-8) Classification: Pharmacopeial Impurity (EP Impurity I / USP Related Compound) Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists[1][2]

## Executive Summary

In the high-stakes domain of immunosuppressant manufacturing, 23,24-Anhydro tacrolimus (CAS 104987-16-8) represents a critical quality attribute.[1][2] Designated as Impurity I in the European Pharmacopoeia (EP) and a related compound in the USP, this molecule is the primary dehydration product of Tacrolimus (FK506).

Its presence is not merely a compliance check; it is a sentinel for thermal and acidic stress during downstream processing. Because the modification occurs in the "effector domain" of the macrolide—the region responsible for calcineurin inhibition—this impurity possesses altered biological activity compared to the parent drug. This guide provides a definitive technical breakdown of its formation, detection, and control, moving beyond basic monographs to actionable field intelligence.[2]

## Chemical Profile & Mechanism of Formation Structural Identity[1][2]

- Chemical Name: 23,24-Anhydro tacrolimus[1][2]

- Synonyms: Tacrolimus Diene;  
-FK506; Tacrolimus EP Impurity I.[1]
- CAS Number: 104987-16-8[1][2][3]
- Molecular Formula:  
[3]
- Molecular Weight: ~786.0 g/mol (Parent Tacrolimus: 804.0 g/mol ; difference = 18 Da, corresponding to  
).[2]

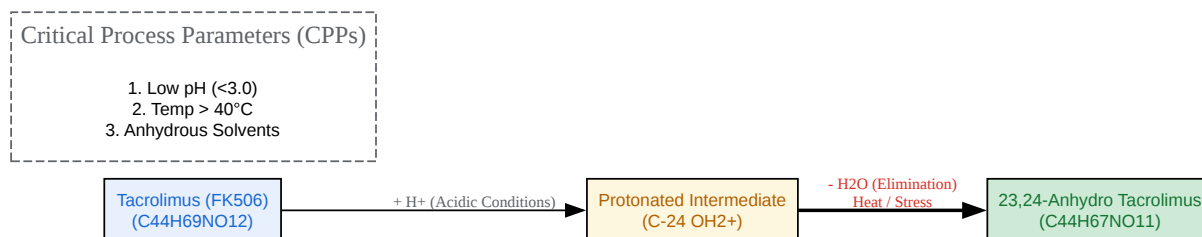
## Formation Mechanism (The "Why")

Tacrolimus contains a complex hemiketal-masked tricarbonyl region. The hydroxyl group at position C-24 is susceptible to

-elimination under specific stress conditions.[1]

- Acidic Stress: In the presence of Lewis acids or strong Brønsted acids (often used in fermentation workup or crystallization), the C-24 hydroxyl is protonated.
- Thermal Stress: Elevated temperatures facilitate the elimination of water, creating a double bond between C-23 and C-24.[1] This transforms the saturated region into a conjugated diene system (hence the name "Tacrolimus Diene").

This transformation increases the lipophilicity of the molecule, which directly dictates its behavior in Reversed-Phase HPLC (RP-HPLC).[1]



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Figure 1: Acid-catalyzed dehydration pathway converting Tacrolimus to its 23,24-anhydro derivative.[1][2]

## Analytical Strategy: Detection & Quantification

Detecting 23,24-Anhydro tacrolimus is challenging due to the rotameric nature of macrolides.[2] Tacrolimus exists as cis/trans isomers around the amide bond, leading to peak splitting at room temperature.[2]

Core Directive: You must heat the column to coalesce these rotamers into a single, sharp peak.[2] Failure to do so results in broad, integration-resistant peaks that compromise quantitation limits (LOQ).[1][2]

## High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is derived from harmonized USP/EP methodologies but optimized for resolution of the diene impurity.

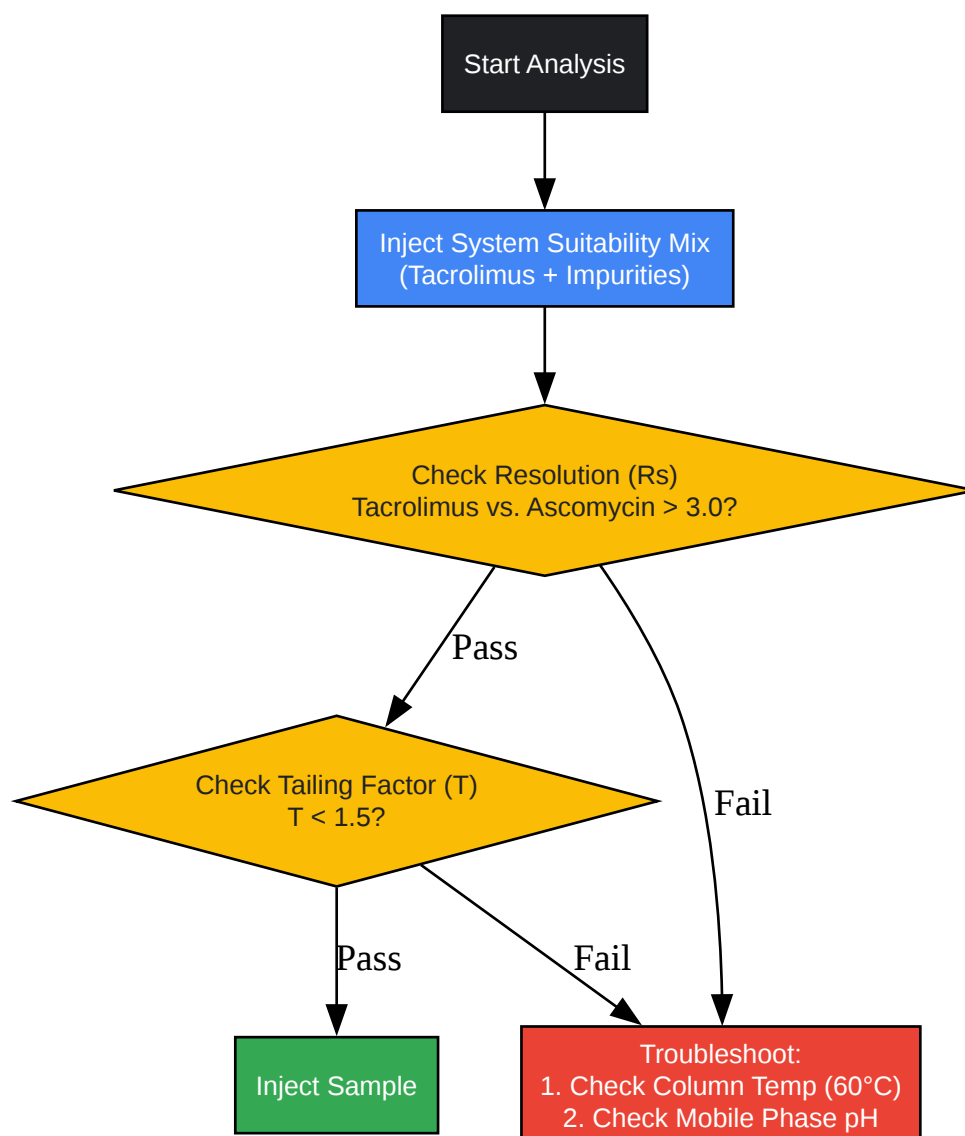
Table 1: Optimized HPLC Parameters

Parameter	Specification	Technical Rationale
Column	C18 (L1), 150 x 4.6 mm, 3 $\mu$ m (e.g., Zorbax SB-C18 or equivalent)	High carbon load required for separation of hydrophobic macrocycles.[1][2]
Column Temp	60°C $\pm$ 1°C	CRITICAL: Collapses rotamers; sharpens peaks; improves resolution.
Mobile Phase A	Water / Acetonitrile / TFA (Wait: Use Phosphate Buffer pH 2.5 for stability)	Acidic pH suppresses silanol interactions.
Mobile Phase B	Acetonitrile (100%)	High elution strength for hydrophobic impurities.
Flow Rate	1.0 - 1.5 mL/min	High flow feasible due to lower viscosity at 60°C.
Detection	UV @ 210 nm	Non-conjugated carbonyl absorption.[1]
Injection Vol	20 $\mu$ L	Standard load.[4]

## Gradient Profile[1]

- 0-15 min: Isocratic or shallow gradient (separation of polar impurities like 19-epimer).[1]
- 15-40 min: Ramp to high organic (elution of Tacrolimus and 23,24-Anhydro).
- Note: Because 23,24-Anhydro tacrolimus lacks the polar -OH group, it is more hydrophobic than Tacrolimus.[1][2]
  - Tacrolimus RT: ~13-15 min.[1]
  - 23,24-Anhydro RT: Elutes after Tacrolimus (RRT ~1.1 - 1.3).[1][2]

## System Suitability Workflow



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Figure 2: Decision tree for validating the HPLC run before sample analysis.

## Synthesis & Isolation of Reference Standard

For researchers needing to generate this impurity for toxicology studies or retention time marking, it can be synthesized via forced degradation.[2]

Protocol:

- Dissolution: Dissolve 100 mg Tacrolimus in 10 mL Toluene.

- Catalysis: Add catalytic amount of p-Toluenesulfonic acid (pTSA) (approx 5 mg).
- Reaction: Reflux at 80°C for 1-2 hours. Monitor by TLC or HPLC.
- Workup: Wash with saturated  
to neutralize acid. Dry organic layer over  
.
- Purification: Isolate via Preparative HPLC (C18 column) using an ACN/Water gradient.
- Validation: Confirm structure via MS (  
vs 826 for Tacrolimus) and NMR (appearance of alkene protons).

## Biological Implications & Safety[1][2][5][6]

While often categorized simply as an "impurity," the biological impact of 23,24-Anhydro tacrolimus is grounded in Structure-Activity Relationships (SAR).[1][2]

- Binding Domain (Immunophilin Interaction): The "bottom" hemisphere of Tacrolimus (C1-C14) binds to FKBP12. This region is largely intact in the 23,24-anhydro variant.[1][2]
- Effector Domain (Calcineurin Inhibition): The "top" hemisphere (C15-C26) interacts with Calcineurin. The C24 hydroxyl is involved in the hydrogen bonding network required for the ternary complex (Tacrolimus-FKBP12-Calcineurin).
- Conclusion: The dehydration likely reduces the immunosuppressive potency significantly compared to the parent drug. However, it may still compete for FKBP12 binding, potentially acting as an antagonist or having off-target toxicity.[1][2] Therefore, regulatory bodies (EMA/FDA) require strict limits (typically < 0.15% or qualified levels).[2]

## References

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## Sources

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